2-(2-methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene
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Overview
Description
2-(2-methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a sulfonyl group attached to a trimethylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene typically involves the sulfonylation of 2-methoxyphenyl compounds with sulfonyl chlorides under basic conditions. The reaction is often carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene can undergo several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions with electrophiles, such as halogens or nitro groups, in the presence of catalysts like iron(III) bromide or aluminum chloride.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone under appropriate conditions.
Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of Lewis acids.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of the compound.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
2-(2-methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles, while the methoxy group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)sulfinyl-1,3,5-trimethylbenzene: Similar structure but with a sulfinyl group instead of a sulfonyl group.
2-(2-methoxyphenyl)sulfonyl-1,3,5-dimethylbenzene: Similar structure but with one less methyl group on the benzene ring.
Uniqueness
2-(2-methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methoxy and sulfonyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
2-(2-methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3S/c1-11-9-12(2)16(13(3)10-11)20(17,18)15-8-6-5-7-14(15)19-4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDZTQQTSWBSIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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